N-(3-氨基丙基)嘧啶-2-胺

描述

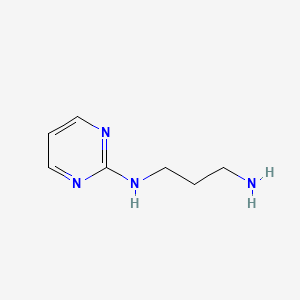

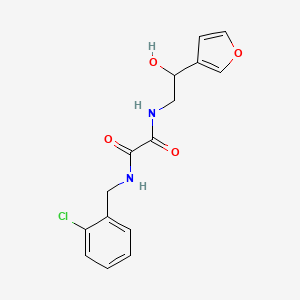

N-(3-aminopropyl)pyrimidin-2-amine is a compound that falls within the broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. Pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. The derivatives of pyrimidine often exhibit various biological properties, including anticancer, antiviral, and anti-inflammatory activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involves the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation reactions . Another example is the microwave-assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, which involves formylation, cyclization, and treatment with amines under specific conditions . These methods highlight the versatility and complexity of synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a pyrimidine derivative was determined to belong to the tetragonal system with specific geometric bond lengths and angles, which were compared with DFT calculations . The molecular electrostatic potential (MEP) surface map can also be investigated to understand the electronic characteristics of these molecules .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including transamination, alkylation, and cyclization. For instance, N-(3-Aminothioacryloyl)-formamidines can react with primary amines to yield pyrimidinthiones or transaminated formamidines, which upon further reactions can lead to cyclized pyrimidinimines . These reactions are crucial for the diversification of pyrimidine-based structures and their potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of functional groups, such as amino and methoxy groups, can affect properties like solubility, melting point, and reactivity. The intermolecular interactions within the crystal structures of these compounds, such as hydrogen bonding, are essential for understanding their stability and reactivity. Hirshfeld surface analysis can provide a quantitative analysis of these interactions .

Relevant Case Studies

Pyrimidine derivatives have been studied for their potential as anticancer agents. For example, a specific pyrimidine derivative exhibited marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancers, displaying promising anticancer activity . Molecular docking studies have also suggested that certain pyrimidine derivatives could inhibit specific kinases, which are potential targets for cancer therapy .

科学研究应用

生化合成和表征

N-(3-氨基丙基)嘧啶-2-胺在合成和表征各种生化化合物中起着至关重要的中间体作用。例如,它已参与与羟甲基嘧啶衍生物反应,形成吡唑衍生物,从而产生具有潜在抗肿瘤、抗真菌和抗菌性能的化合物(A. Titi et al., 2020)。这展示了它在新型药物开发中的作用。

材料科学和防腐

在材料科学中,与N-(3-氨基丙基)嘧啶-2-胺密切相关的嘧啶衍生物已被合成,并发现在酸性环境中对低碳钢具有良好的防腐蚀作用,突显了它们在工业应用中提高材料寿命和完整性的潜力(M. Yadav et al., 2015)。

生物传感器开发

该化合物还被用于生物传感器的开发。具有结构相似性的N-(3-氨基丙基)吡咯被共轭与海藻酸,形成用于生物传感器应用的吡咯-海藻酸共轭物,表明N-(3-氨基丙基)嘧啶-2-胺在类似生化传感器技术中的潜力(K. Abu-Rabeah et al., 2004)。

有机化学和合成

在有机化学中,类似N-(3-氨基丙基)嘧啶-2-胺的化合物被用于级联反应,合成复杂分子,如四氢嘧啶并[4,5-d]嘧啶,这些分子在药物化学和药物设计中可能作为有价值的支架(Lianyou Zheng et al., 2008)。

制药研究

此外,在制药研究中,与N-(3-氨基丙基)嘧啶-2-胺相关的吡唑并[3,4-d]嘧啶类似物已被评估其对乙酰胆碱酯酶和碳酸酐酶等酶的抑制性能,表明其在新型治疗剂的发现中的实用性(Busra O Aydin等,2021)。

催化和化学转化

N-(3-氨基丙基)嘧啶-2-胺及其衍生物在催化和化学转化中找到应用,提供了合成具有高选择性和效率的生物相关结构的途径,展示了它们在合成有机化学中的多功能性(N. Mishra et al., 2017)。

未来方向

Research into pyrimidine derivatives, including “N-(3-aminopropyl)pyrimidin-2-amine”, continues to be a promising area of study due to their diverse biological activities . Future research may focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in therapeutics .

属性

IUPAC Name |

N'-pyrimidin-2-ylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-3-1-4-9-7-10-5-2-6-11-7/h2,5-6H,1,3-4,8H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYDQGOVTLQZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)pyrimidin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

methanone](/img/structure/B2545867.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)